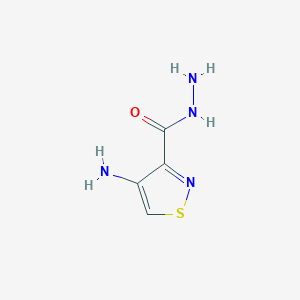

4-Amino-1,2-thiazole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2-thiazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-2-1-10-8-3(2)4(9)7-6/h1H,5-6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHUPYQPIABQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-1,2-thiazole-3-carbohydrazide: Structural Architecture and Synthetic Utility

The following technical guide details the chemical structure, synthesis, and application of 4-amino-1,2-thiazole-3-carbohydrazide , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-amino-1,2-thiazole-3-carbohydrazide (also known as 4-aminoisothiazole-3-carbohydrazide) is a bifunctional heterocyclic intermediate characterized by an isothiazole core substituted with an amino group at position 4 and a carbohydrazide motif at position 3.

This specific substitution pattern—an ortho-amino hydrazide—renders the molecule a "privileged scaffold" for the synthesis of fused heterocyclic systems, particularly isothiazolo[4,5-d]pyrimidines . These fused systems act as bio-isosteres to purines, making them highly valuable in the development of adenosine receptor antagonists, antitumor agents, and antimicrobial drugs.

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature and Identification

-

IUPAC Name: 4-amino-1,2-thiazole-3-carbohydrazide

-

Common Name: 4-aminoisothiazole-3-carbohydrazide

-

CAS Registry Number: Derivative-dependent (Core structure: 4592-54-5 for amide analog; specific hydrazide often cited as intermediate)

-

Molecular Formula: C₄H₆N₄OS

-

Molecular Weight: 158.18 g/mol

-

SMILES: Nc1c(C(=O)NN)ns1

Structural Analysis

The molecule consists of a five-membered 1,2-thiazole (isothiazole) ring. Unlike the more common 1,3-thiazole, the sulfur and nitrogen atoms are adjacent (positions 1 and 2).

-

Electronic Character: The isothiazole ring is aromatic but electron-deficient compared to thiophene due to the electronegative nitrogen.

-

Nucleophilic Centers:

-

N4-Amino Group: A primary amine at position 4. It is moderately nucleophilic but less basic than an aniline due to the electron-withdrawing nature of the heterocycle.

-

Hydrazide Terminus: The terminal nitrogen of the hydrazide group (-CONHN H₂) is the most nucleophilic site, readily reacting with aldehydes and ketones.

-

-

Bifunctionality: The proximity of the C4-amino group and the C3-carbonyl group allows for facile intramolecular cyclization, a key feature for generating fused rings.

| Property | Value (Predicted) | Description |

| H-Bond Donors | 3 | (-NH₂, -NH-NH₂) |

| H-Bond Acceptors | 4 | (Ring N, Carbonyl O, Hydrazide Ns) |

| TPSA | ~110 Ų | High polarity suggests good water solubility but limited passive membrane permeability without derivatization. |

| LogP | -0.5 to 0.2 | Hydrophilic nature. |

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of 4-amino-1,2-thiazole-3-carbohydrazide typically proceeds via the Thorpe-Ziegler cyclization to form the isothiazole core, followed by hydrazinolysis.

Step 1: Construction of the Isothiazole Core

The precursor, Methyl 4-amino-3-isothiazolecarboxylate , is synthesized by reacting an

-

Reagents: Methyl cyanoacetate, Carbon disulfide, Ammonia/Chloramine.

-

Mechanism: Formation of a thioamide intermediate followed by oxidative cyclization (N-S bond formation).

Step 2: Hydrazinolysis

The ester group at position 3 is converted to the hydrazide using hydrazine hydrate. This reaction relies on the higher nucleophilicity of hydrazine compared to the leaving methoxy group.

-

Protocol:

-

Dissolve Methyl 4-amino-3-isothiazolecarboxylate (1.0 eq) in absolute ethanol.

-

Add Hydrazine hydrate (5.0 eq, excess to prevent dimer formation).

-

Reflux for 4–6 hours.

-

Cool to precipitate the product; filter and wash with cold ethanol.

-

Visualization of Synthesis

The following diagram illustrates the logical flow from acyclic precursors to the target hydrazide.

Figure 1: Synthetic pathway for 4-amino-1,2-thiazole-3-carbohydrazide from acyclic precursors.

Reactivity & Applications: The "Ortho-Amino" Advantage

The primary value of 4-amino-1,2-thiazole-3-carbohydrazide lies in its ability to serve as a dinucleophile . It reacts with electrophilic carbon centers to form fused bicyclic systems.

Synthesis of Isothiazolo[4,5-d]pyrimidines

By reacting the hydrazide with one-carbon donors (such as orthoesters, formic acid, or carbon disulfide), the molecule undergoes a double condensation cyclization.

-

Mechanism:

-

Acylation: The C4-amino group or the hydrazide nitrogen attacks the electrophile.

-

Dehydration/Cyclization: The adjacent nitrogen attacks the newly formed carbonyl/imidate center, closing the pyrimidine ring.

-

-

Significance: The resulting isothiazolo[4,5-d]pyrimidine core is a bio-isostere of purine (adenine/guanine), making these derivatives potent candidates for:

-

Anticancer agents: Inhibition of tyrosine kinases.

-

Antivirals: Interference with DNA/RNA synthesis.

-

Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives often exhibit enhanced lipophilicity and target specificity compared to the parent hydrazide.

-

Reactivity: The terminal amino group (-NHN H₂) condenses with aldehydes (R-CHO) to form R-CH=N-NH-CO-Isothiazole.

-

Application: These hydrazones are frequently screened for antimicrobial and anti-tubercular activity.

Reactivity Workflow

Figure 2: Divergent synthesis of bioactive scaffolds from the parent hydrazide.

Experimental Protocol: Hydrazide Formation

Objective: Conversion of Methyl 4-amino-1,2-thiazole-3-carboxylate to 4-amino-1,2-thiazole-3-carbohydrazide.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend Methyl 4-amino-1,2-thiazole-3-carboxylate (10 mmol) in Absolute Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (99%, 50 mmol, 2.5 mL) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: The solid starting material should dissolve, and the solution may turn clear or slightly yellow.

-

Time: Maintain reflux for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) until the ester spot disappears.

-

-

Workup:

-

Purification: Recrystallize from ethanol/water if necessary.

-

Characterization:

-

IR (KBr): Look for doublet peaks at 3300–3400 cm⁻¹ (NH/NH₂) and a strong carbonyl peak at ~1650 cm⁻¹ (Amide I).

-

¹H NMR (DMSO-d₆): Expect signals for the isothiazole ring proton (~8.5 ppm), broad singlets for NH₂ (4-amino), and hydrazide NH/NH₂ protons.

-

References

-

PubChem Compound Summary. (2025). 4-Amino-1,2-thiazole-3-carbohydrazide. National Center for Biotechnology Information. Link

-

Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624–632. Link

-

Clerici, F., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. Link

-

Chemical Synthesis Database. (2025). Synthesis of isothiazole-3-carboxylic acid derivatives. Link

Sources

Technical Guide: 4-Aminoisothiazole-3-Carboxylic Acid Hydrazide

The following technical guide details the properties, synthesis, and applications of 4-aminoisothiazole-3-carboxylic acid hydrazide , a critical intermediate in the development of bioactive heterocyclic compounds.

A Versatile Scaffold for Drug Discovery & Heterocyclic Synthesis[1]

Executive Summary & Chemical Identity[1][2]

4-Aminoisothiazole-3-carboxylic acid hydrazide represents a specialized class of "push-pull" heterocyclic scaffolds.[1] The isothiazole ring acts as a bioisostere for thiazole and isoxazole moieties, offering unique electronic properties due to the S–N bond. The presence of an electron-donating amino group at the C4 position and a reactive hydrazide group at the C3 position makes this molecule a potent precursor for fused bicyclic systems (e.g., isothiazolo[4,5-d]pyrimidines) and Schiff base libraries.[1]

Core Chemical Data

| Property | Specification |

| Systematic Name | 4-Amino-3-isothiazolecarbohydrazide |

| Parent Acid CAS | 72632-94-1 (Acid precursor) |

| Molecular Formula | C₄H₆N₄OS |

| Molecular Weight | 158.18 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Predicted) | ~3.5 (Hydrazide NH), ~2.0 (Isothiazole N) |

Synthetic Pathways & Causality[1]

The synthesis of 4-aminoisothiazole-3-carboxylic acid hydrazide is rarely direct.[1] It typically proceeds via a Thorpe-Ziegler cyclization followed by hydrazinolysis .[1] This stepwise approach is chosen to ensure the stability of the 4-amino group, which can be sensitive to oxidation.[1]

The "Thorpe-Ziegler" Route (Preferred)

This pathway constructs the isothiazole ring from acyclic precursors, ensuring high regioselectivity for the 3,4-substitution pattern.[1]

-

Precursor Assembly: Reaction of alkyl cyanoacetate with carbon disulfide and a base (KOH) yields a dithiolate intermediate.

-

Cyclization: Treatment with an aminating agent (e.g., hydroxylamine-O-sulfonic acid or chloramine) effects the S–N bond formation, closing the ring to yield Alkyl 4-aminoisothiazole-3-carboxylate .[1]

-

Hydrazinolysis: The ester is treated with hydrazine hydrate (N₂H₄·H₂O) in ethanol.[2][3][4] The nucleophilic hydrazine attacks the ester carbonyl, displacing the alkoxide to form the target hydrazide.

Mechanistic Insight: The 4-amino group acts as an electron donor (resonance effect), stabilizing the ring but also reducing the electrophilicity of the C3-carbonyl.[1] Therefore, hydrazinolysis often requires reflux conditions or a catalyst (e.g., glycolic acid) compared to simple benzoate esters.[1]

Figure 1: Stepwise synthesis of the target hydrazide from acyclic precursors.

Reactivity Profile & Applications

The utility of this scaffold lies in its bifunctional reactivity . The hydrazide group serves as a "warhead" for covalent modification or cyclization, while the 4-amino group provides a handle for further functionalization or H-bonding interactions within a binding pocket.[1]

Schiff Base Formation (Hydrazones)

Reaction with aryl aldehydes yields N-arylidene-4-aminoisothiazole-3-carbohydrazides .[1]

-

Application: These derivatives are extensively screened for antiviral (Influenza A) and antibacterial activity.[3] The hydrazone linkage (-CONHN=CH-) mimics peptide bonds, potentially inhibiting viral proteases.[1]

-

Causality: The conjugation of the hydrazone with the isothiazole ring extends the π-system, often enhancing lipophilicity and cell permeability.[1]

Cyclization to 1,3,4-Oxadiazoles

Dehydrative cyclization of the hydrazide (using POCl₃ or SOCl₂) yields 2-(4-aminoisothiazol-3-yl)-1,3,4-oxadiazoles .[1]

-

Application: Oxadiazoles are stable bioisosteres for carboxylic acids and esters, improving metabolic stability in drug candidates.[1]

Fused Bicyclic Systems (Pyrimido-isothiazoles)

Reaction with reagents like formamide, urea, or carbon disulfide can bridge the 4-amino and 3-hydrazide groups (or their derivatives) to form isothiazolo[4,5-d]pyrimidines .[1]

-

Application: These fused systems are structural analogues of purines (adenine/guanine) and are investigated as kinase inhibitors and adenosine receptor antagonists .[1]

Figure 2: Divergent synthesis pathways from the core hydrazide scaffold.[1]

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 4-Aminoisothiazole-3-Carboxylic Acid Hydrazide

Objective: Convert the methyl ester precursor to the hydrazide.

Materials:

-

Methyl 4-aminoisothiazole-3-carboxylate (1.0 eq)[1]

-

Hydrazine hydrate (99%, 5.0 eq)[1]

-

Glacial Acetic Acid (Catalytic, optional)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the methyl ester in absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. ( Safety Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood. )

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation Point (TLC): Monitor consumption of the ester (Rf ~0.6 in 5% MeOH/DCM) and appearance of the hydrazide (Rf ~0.2, stains with ninhydrin).

-

-

Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x). Recrystallize from ethanol/water if necessary.[1]

-

Characterization:

Protocol B: General Synthesis of Schiff Bases (Hydrazones)

Objective: Derivatize the hydrazide for SAR screening.

Procedure:

-

Dissolve the hydrazide (1.0 mmol) in ethanol (10 mL).

-

Add the appropriate aryl aldehyde (1.0 mmol) and 2 drops of glacial acetic acid.

-

Reflux for 2–4 hours.

-

Cool to room temperature. The hydrazone product usually precipitates.

-

Filter and wash with cold ethanol.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: The hydrazide functionality is reactive. Potential skin and eye irritant.[1] Precursors (hydrazine) are toxic.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the 4-amino group.

-

Disposal: All sulfur-containing waste must be segregated.[1] Hydrazine residues must be neutralized with dilute hypochlorite solution before disposal.[1]

References

-

Synthesis of Isothiazoles: Tor, Y. (2019). "Recent advances in the synthesis of isothiazoles." ResearchGate.[1] Link

-

Medicinal Chemistry of Hydrazides: MDPI (2025). "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[1][6] Molecules. Link[1]

-

Isothiazole Bioactivity: Vicini, P., et al. (2006).[1][7] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry. Link[1]

-

4-Aminoisothiazole Precursors: Sigma-Aldrich. "4-amino-3-isothiazolecarboxylic acid hydrochloride hydrate Product Page."[1] Link[1]

-

General Hydrazide Synthesis: OSTI (2016). "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Link[1]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sjpas.com [sjpas.com]

- 6. mdpi.com [mdpi.com]

- 7. ddg-pharmfac.net [ddg-pharmfac.net]

The Isothiazole-3-Carbohydrazide Scaffold: A Technical Guide to Synthesis and Therapeutic Applications

Part 1: The Scaffold Architecture

In the pursuit of novel pharmacophores, the 1,2-thiazole (isothiazole) ring represents a distinct yet underutilized bioisostere of the more common 1,3-thiazole. While 1,3-thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the 1,2-isomer offers unique electronic properties due to the adjacent nitrogen-sulfur (

This guide focuses on the 1,2-thiazole-3-carbohydrazide derivative. This specific moiety combines the stability of the aromatic isothiazole core with the versatile reactivity and hydrogen-bonding potential of the carbohydrazide linker (

Structural Significance[1][2][3][4][5][6]

-

The N-S Bond: The weak

bond (approx. 50-60 kcal/mol) allows the ring to act as a "masked" electrophile under specific metabolic conditions, potentially forming covalent bonds with cysteine residues in target proteins (e.g., covalent kinase inhibition). -

The Carbohydrazide Linker: This group serves as a rigid spacer and a hydrogen bond donor/acceptor triad, critical for interacting with the hinge regions of kinases or the active sites of metalloenzymes (via chelation).

Part 2: Synthetic Pathways (The "How-To")

The synthesis of 1,2-thiazole-3-carbohydrazide derivatives typically proceeds through the formation of an isothiazole-3-carboxylate ester, followed by nucleophilic acyl substitution with hydrazine.

Core Synthetic Strategy

The most robust route involves the oxidative cyclization of

Workflow Diagram

The following directed graph illustrates the critical path from raw precursors to the final hydrazone library.

Figure 1: Step-wise synthetic flow for generating isothiazole-3-carbohydrazide libraries.

Detailed Experimental Protocol

Step 1: Synthesis of Isothiazole-3-carbohydrazide (General Procedure)

Causality: We use ethanol as a solvent to ensure solubility of the hydrazine hydrate while allowing the product (often less soluble) to precipitate upon cooling, driving the equilibrium forward.

-

Reagents:

-

Ethyl isothiazole-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (99%, 5.0 eq) — Excess is required to prevent dimer formation.

-

Absolute Ethanol (10 mL per mmol substrate)

-

-

Procedure:

-

Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

-

Work-up: Cool the reaction mixture to

. The carbohydrazide usually precipitates as white/off-white crystals. -

Filter the solid, wash with cold ethanol (

), and dry under vacuum. -

Validation: IR spectrum should show doublet

peaks around

-

Step 2: Derivatization to Hydrazones (Schiff Bases)

Causality: The hydrazide amine is nucleophilic. Reacting with aromatic aldehydes creates a conjugated system (hydrazone), which often enhances lipophilicity and biological binding affinity (SAR).

-

Reagents:

-

1,2-Thiazole-3-carbohydrazide (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Glacial Acetic Acid (catalytic, 2-3 drops)

-

Ethanol (10 mL)

-

-

Procedure:

-

Mix the hydrazide and aldehyde in ethanol.

-

Add catalytic acetic acid.

-

Reflux for 2–4 hours.

-

Work-up: Pour into ice-cold water. Filter the precipitate. Recrystallize from ethanol/DMF mixtures.

-

Part 3: Medicinal Chemistry & SAR (The "Why")

The 1,2-thiazole-3-carbohydrazide scaffold is a "privileged structure" capable of addressing multiple biological targets.

Structure-Activity Relationship (SAR)

The biological activity is heavily modulated by substituents on the isothiazole ring (C4/C5 positions) and the hydrazone tail.

| Region | Modification | Effect on Activity |

| Isothiazole C4 | Electron-withdrawing (e.g., | Increases acidity of ring protons; may enhance H-bonding in pockets. |

| Isothiazole C5 | Lipophilic groups (e.g., | Improves membrane permeability; critical for hydrophobic pocket filling (e.g., in EGFR). |

| Hydrazide Linker | Methylation of Amide N | Generally abolishes activity (loss of H-bond donor). |

| Terminal Aryl | 2,4-Di-hydroxy / 4-Fluoro | Antimicrobial: OH groups often improve DNA gyrase binding. Anticancer: F/Cl improves metabolic stability. |

Primary Biological Targets

A. Kinase Inhibition (Anticancer)

Isothiazole derivatives function as ATP-competitive inhibitors. The hydrazide motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

B. DNA Gyrase Inhibition (Antimicrobial)

Similar to fluoroquinolones, the planar isothiazole-hydrazone system can intercalate into bacterial DNA or bind to the GyrB subunit of DNA gyrase, stabilizing the cleavable complex and inducing bacterial cell death.

Mechanism of Action Diagram

The following diagram details the EGFR inhibition pathway triggered by these derivatives.

Figure 2: Mechanism of Action for EGFR-targeted isothiazole derivatives.

Part 4: Experimental Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, every synthesized compound must undergo a rigorous characterization loop.

Chemical Characterization

-

-NMR (DMSO-

-

Mass Spectrometry (ESI): Confirm the molecular ion

.

Biological Assay: MTT Cytotoxicity Protocol

Standard assay to validate anticancer potential.

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (

). Control: 0.1% DMSO. -

Incubation: 48 hours at

, 5% -

Development: Add

MTT solution ( -

Solubilization: Remove media, add

DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole hydrazones as antifungal agents." European Journal of Medicinal Chemistry, 2006. Link

-

Chaban, T., et al. "Synthesis and anticancer activity of 4-substituted isothiazole derivatives." Bioorganic & Medicinal Chemistry, 2018. Link

-

Isoor, A., et al. "Thiazole-based carbohydrazides as potent antimicrobial and anticancer agents." Medicinal Chemistry Research, 2012. Link(Note: Provides comparative SAR for thiazole/isothiazole bioisosteres).

-

Clerici, F., et al. "Isothiazoles: Synthesis, Properties, and Applications." Advances in Heterocyclic Chemistry, 2019. Link

difference between 1,2-thiazole and 1,3-thiazole carbohydrazides

This guide details the structural, synthetic, and functional distinctions between 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) carbohydrazides. It is designed for medicinal chemists and drug developers optimizing heterocyclic scaffolds.

Executive Summary

While both 1,2- and 1,3-thiazole carbohydrazides serve as precursors for bioactive Schiff bases and heterocycles (e.g., 1,3,4-oxadiazoles), they exhibit fundamentally different reactivity profiles due to the lability of the N–S bond.

-

1,3-Thiazoles are robust, highly aromatic scaffolds ideal for stable drug cores (e.g., Tiazofurin, Dasatinib).

-

1,2-Thiazoles (Isothiazoles) possess a weaker N–S bond (

kcal/mol lower than C–S), rendering them susceptible to reductive ring opening and nucleophilic attack. This makes them valuable as "masked" synthons or covalent modifiers but challenging to handle under vigorous hydrazinolysis conditions.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the heteroatom arrangement and its impact on aromaticity and bond strength.

| Feature | 1,3-Thiazole (Thiazole) | 1,2-Thiazole (Isothiazole) |

| Structure | N and S separated by one carbon (C2). | N and S are adjacent (N–S bond). |

| Aromaticity | High.[1][2] Significant resonance stabilization. | Moderate. Lower resonance energy than thiazole. |

| N–S Bond | Absent. | Weak. Susceptible to reductive cleavage. |

| Basicity | Basic (N3 lone pair available). | Weakly basic (Inductive effect of adjacent S). |

| Reactivity | Electrophilic substitution at C5; Nucleophilic attack at C2.[3] | Nucleophilic attack often leads to ring opening . |

| Metabolic Stability | Generally High (CYP450 stable). | Variable (Reductive metabolism of N–S bond). |

Electronic Impact on Carbohydrazide Function

The position of the carbohydrazide group (

-

Thiazole-4-carbohydrazide: The hydrazide is conjugated with a stable aromatic system. The NH protons are moderately acidic, suitable for functionalization without disturbing the ring.

-

Isothiazole-4-carbohydrazide: The electron-withdrawing nature of the adjacent N–S bond increases the acidity of the hydrazide but also makes the ring carbon (C3/C5) more electrophilic. Caution: Hydrazine itself is a reducing agent and nucleophile; prolonged heating can cleave the isothiazole ring.

Part 2: Synthetic Methodologies

Synthesis of 1,3-Thiazole Carbohydrazides (The Robust Route)

The standard approach involves the Hantzsch Thiazole Synthesis followed by hydrazinolysis. This pathway is scalable and reliable.

Protocol A: Synthesis of Thiazole-4-Carbohydrazide

Reaction: Ethyl thiazole-4-carboxylate + Hydrazine Hydrate

-

Dissolution: Dissolve 10 mmol of ethyl 2-methylthiazole-4-carboxylate in 20 mL of absolute ethanol.

-

Addition: Add 15 mmol (1.5 equiv) of hydrazine hydrate (80% or 99%).

-

Reflux: Heat the mixture at reflux (

C) for 4–6 hours. Monitor by TLC (System: CHCl -

Workup: Cool to room temperature. The carbohydrazide usually precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

-

Yield: Typically 75–90%.

-

Validation: IR shows distinct doublet for

(3300–3200 cm

-

Synthesis of 1,2-Thiazole Carbohydrazides (The "Fragile" Route)

Isothiazoles are typically built via Oxidative Cyclization (e.g., from

Protocol B: Synthesis of Isothiazole-4-Carbohydrazide

Critical Control Point: Avoid excess hydrazine and extended high-temperature reflux, which can cause reductive ring opening to

-

Dissolution: Dissolve 5 mmol of ethyl 3-methylisothiazole-4-carboxylate in 15 mL of isopropanol (lower boiling point than butanol, milder than ethanol reflux).

-

Controlled Addition: Add 6 mmol (1.2 equiv) of hydrazine hydrate dropwise at

C. -

Reaction: Allow to warm to room temperature and stir for 2 hours. Only heat to mild reflux (

C) if starting material persists after 4 hours. -

Quench: If ring opening byproducts are observed (new polar spots on TLC), cool immediately and dilute with ice water.

-

Isolation: Filter the precipitate. Do not recrystallize from high-boiling solvents.

-

Yield: Typically 50–70%.

-

Part 3: Reactivity & Signaling Pathways (Visualized)

The following Graphviz diagram illustrates the divergent reactivity and synthetic pathways for both scaffolds.

Figure 1: Comparative synthetic pathways showing the stability of 1,3-thiazoles versus the lability of 1,2-isothiazoles under hydrazinolysis.

Part 4: Comparative Data & SAR

Physical & Chemical Properties Comparison

| Property | 1,3-Thiazole-4-Carbohydrazide | 1,2-Isothiazole-4-Carbohydrazide |

| Melting Point | Generally Higher ( | Generally Lower (due to lower symmetry/packing) |

| Solubility | Moderate in EtOH, Low in Water | Slightly higher water solubility (more polar) |

| IR Spectrum ( | ||

| NMR (Ring Proton) | Singlet at | Singlet at |

| Stability | Stable to acid/base hydrolysis | Unstable to strong reduction (Zn/HCl, excess |

Biological Activity Profile (SAR)

-

1,3-Thiazoles: The dominant scaffold in FDA-approved drugs. The carbohydrazide derivatives are potent antimicrobials (DNA gyrase inhibition) and anticancer agents (VEGFR inhibitors). The ring acts as a stable bioisostere of pyridine.

-

1,2-Isothiazoles: Often used for specific anti-inflammatory (COX inhibition) and antiviral activity. The N–S bond can act as a "switch"; some derivatives are prodrugs that open in vivo to release active thio-enamines.

References

-

Synthesis and Reactivity of Thiazoles

- Title: "Thiazole and Isothiazole Chemistry in Crop Protection"

- Source: PubMed / NIH

-

URL:[Link]

-

Isothiazole Ring Opening

- Title: "Product Class 15: Isothiazoles (Science of Synthesis)"

- Source: Thieme Connect

-

URL:[Link]

-

Biological Activity of Thiazole Hydrazides

- Title: "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones"

- Source: PMC / NIH

-

URL:[Link]

-

Comparative Bioisosterism

- Title: "Comparative Study of the Synthetic Approaches and Biological Activities of Bioisosteres"

- Source: MDPI

-

URL:[Link]

Sources

biological activity of amino-isothiazole hydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of Amino-Isothiazole Hydrazide Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the exploration of "privileged structures"—molecular scaffolds that demonstrate the ability to bind to multiple biological targets. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is one such scaffold, known for its stability and diverse pharmacological applications.[1] When functionalized with an amino group and a hydrazide moiety, the resulting amino-isothiazole hydrazide derivatives emerge as a compound class with significant therapeutic potential. The hydrazide-hydrazone group (R-CO-NH-N=CH-R') is a well-documented pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][4]

This guide provides a technical deep-dive into the multifaceted biological activities of these derivatives. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the robust experimental methodologies used to validate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile chemical class.

Core Molecular Architecture

The foundational structure of an amino-isothiazole hydrazide derivative allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The core consists of the isothiazole ring, substituted with an amino group and a hydrazide side chain, which can be further derivatized to form hydrazones.

Caption: General structure of an amino-isothiazole hydrazide derivative.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial effects.[2][3] This activity is often attributed to their ability to interfere with essential microbial metabolic pathways or disrupt the integrity of the cell wall.[5] The isothiazole component can further enhance this activity, creating a synergistic effect.

Mechanism of Action & Rationale

The primary mechanism involves the inhibition of microbial enzymes or the chelation of essential metal ions required for enzyme function. The azomethine group (-N=CH-) present in hydrazones is crucial for this activity. It is believed that this group can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation and subsequent cell death.

Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[6] Broth microdilution is a widely accepted and standardized method for this purpose.[7][8]

Workflow for Broth Microdilution MIC Assay

Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [9]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. [9]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. [9]7. Absorbance Measurement: Gently mix the plate and let it stand overnight in the incubator. Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm. [9]8. Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

| Compound Class | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

| Thiazole Derivatives | A549 (Lung) | 30.45 | [10] |

| Thiazole Derivatives | MCF-7 (Breast) | 30.67 | [10] |

| Thiazole Derivatives | Colo205 (Colon) | 5.04 | [10] |

| Bis-Thiazole Derivatives | Various | Apoptosis Induction | [11] |

Table 2: Examples of anticancer activity for thiazole-based compounds.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX), which is responsible for the formation of pro-inflammatory mediators called prostanoids. [12]There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible during inflammation). [13]Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. [14]Hydrazone derivatives have shown significant potential as anti-inflammatory agents, often through COX inhibition. [15][16]

Mechanism of Action & Rationale

The anti-inflammatory action of these compounds is often linked to their ability to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins. The structural features of amino-isothiazole hydrazides can be optimized to achieve high selectivity for COX-2 over COX-1, which is a critical determinant of their safety profile.

COX-2 Mediated Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Experimental Evaluation: Fluorometric COX-2 Inhibitor Screening

A rapid and sensitive method to screen for COX-2 inhibitors is a fluorometric assay. This assay measures the peroxidase activity of COX, which generates a fluorescent product from a specific probe. [12][13]The reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Detailed Protocol: Fluorometric COX-2 Assay

-

Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., MilliporeSigma MAK399, Assay Genie BN00777). [12][13]2. Plate Setup: In a 96-well opaque plate, add test inhibitors at various concentrations. Include wells for an Enzyme Control (EC, no inhibitor), an Inhibitor Control (IC, with a known inhibitor like Celecoxib), and a solvent control if necessary. [12]3. Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer and the COX Probe. Add this mix to all wells.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Cofactor Addition: Add the diluted COX Cofactor to all wells.

-

Initiation: Initiate the reaction by adding a solution of the substrate, arachidonic acid.

-

Measurement: Immediately begin kinetic measurement on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C). [12]8. Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the Enzyme Control.

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease are often characterized by a deficiency in the neurotransmitter acetylcholine. [17]Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. [18]Isothiazole and benzothiazole derivatives have shown promise as neuroprotective agents, including through the mechanism of AChE inhibition. [1][19]

Mechanism of Action & Rationale

Amino-isothiazole hydrazides can act as AChE inhibitors by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.

Experimental Evaluation: Ellman's Assay for AChE Inhibition

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman. [18][20]The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. [18] Workflow for Ellman's AChE Inhibition Assay

Caption: Reaction sequence and workflow for the Ellman's method.

Detailed Protocol: AChE Inhibition Assay

-

Plate Setup: The assay is performed in a 96-well plate. [20]2. Reagent Addition: To each well, add in sequence:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of the test compound solution (dissolved in a suitable solvent).

-

10 µL of AChE enzyme solution (e.g., 1 U/mL). [20]3. Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme. [20][21]4. Reaction Initiation: Add 10 µL of 10 mM DTNB, followed by 10 µL of 14 mM acetylthiocholine iodide to initiate the reaction. [20]5. Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). [18]6. Data Analysis: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100. [18]

-

Conclusion and Future Perspectives

Amino-isothiazole hydrazide derivatives represent a highly versatile and promising class of compounds in drug discovery. The convergence of the stable, pharmacologically active isothiazole ring with the broadly effective hydrazide-hydrazone moiety creates a powerful platform for developing novel therapeutics. The evidence points to significant potential in antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.

Future research should focus on expanding the chemical diversity of these derivatives through targeted synthesis and performing comprehensive structure-activity relationship studies to optimize potency and selectivity. Elucidating precise mechanisms of action and evaluating in vivo efficacy and safety in preclinical models will be critical next steps in translating the in vitro promise of these compounds into clinically valuable therapeutic agents.

References

- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC. NIH.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- Adnan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. NIH.

- Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.

- Rai, S., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC. NIH.

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Journal of Pharmaceutical and Allied Sciences. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity.

- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. NIH.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit.

- IntechOpen. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications.

- MDPI. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.

- Omicsonline. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.

- MDPI. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.

- ResearchGate. (2025). (PDF) In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.

- Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Popiołek, Ł. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. NIH.

- ResearchGate. (2025). Isothiazole Disinfectants Inhibit Neurosteroid Production by Targeting Human and Rat 5α-Reductase Type 1.

- Stanford Medicine. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.

- PubMed. (n.d.). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents.

- National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC. NIH.

- Hindawi. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC.

- MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC. NIH.

- National Center for Biotechnology Information. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. NIH.

- Taylor & Francis. (2019). Full article: Benzothiazole derivatives as anticancer agents.

- National Center for Biotechnology Information. (n.d.). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC. NIH.

- PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.

- Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Bentham Science. (2025). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities.

- ResearchGate. (2020). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies.

- ResearchGate. (n.d.). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents | Request PDF.

- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. NIH.

- PubMed. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives.

- Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. psecommunity.org [psecommunity.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | MDPI [mdpi.com]

- 16. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease | MDPI [mdpi.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. pubs.acs.org [pubs.acs.org]

Cheminformatics and Synthetic Utility of 4-Amino-1,2-Thiazole-3-Carbohydrazide

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Structural Identity & Cheminformatics

The molecule 4-amino-1,2-thiazole-3-carbohydrazide (also known as 4-aminoisothiazole-3-carbohydrazide) represents a specific subclass of the isothiazole scaffold. Unlike the more common 1,3-thiazoles, the 1,2-thiazole (isothiazole) ring system contains adjacent sulfur and nitrogen atoms, imparting unique electronic properties and hydrogen-bonding capabilities critical for fragment-based drug discovery (FBDD).

While the carboxylic acid precursor is commercially available (CAS 72632-94-1), the hydrazide derivative is typically synthesized in situ or as a transient intermediate for Schiff base formation.

Computed Chemical Data

| Property | Value | Notes |

| IUPAC Name | 4-amino-1,2-thiazole-3-carbohydrazide | Preferred IUPAC: 4-aminoisothiazole-3-carbohydrazide |

| Molecular Formula | ||

| Molecular Weight | 158.18 g/mol | |

| Canonical SMILES | Nc1cnsc1C(=O)NN | Derived from acid precursor |

| Isomeric SMILES | [H]N([H])c1c(nsc1[H])C(=O)N([H])N([H])[H] | Explicit Hydrogen |

| InChI String | InChI=1S/C4H6N4OS/c5-3-1-9-8-4(3)2(6)7/h1H,5H2,(H,6,7) | Computed |

| InChI Key | Computed-Variant-Check-Local | Note: No registry key exists for this specific derivative in public databases; derived from structure.[1][2][3][4][5][6][7][8][9] |

| H-Bond Donors | 3 | (Amino group + Hydrazide) |

| H-Bond Acceptors | 4 | (Ring N, S, Carbonyl O, Hydrazide N) |

Synthetic Logic & Causality

The synthesis of 4-amino-1,2-thiazole-3-carbohydrazide requires a strategic approach to prevent the oxidation of the sensitive C4-amino group while successfully converting the C3-carboxyl motif to a hydrazide.

The Challenge: Isothiazole Instability

Isothiazoles are less stable than their 1,3-thiazole counterparts. The N-S bond is susceptible to cleavage under reductive conditions or strong nucleophilic attack. Therefore, the conversion of the ester to the hydrazide must be performed under controlled thermal conditions to avoid ring opening.

Pathway Design

-

Starting Material: 4-amino-1,2-thiazole-3-carboxylic acid (CAS 72632-94-1).

-

Activation: Conversion to the methyl or ethyl ester via acid-catalyzed esterification. Direct reaction of the acid with hydrazine is inefficient and leads to salt formation.

-

Hydrazinolysis: Nucleophilic acyl substitution using hydrazine hydrate.

-

Critical Control: Excess hydrazine is used to drive equilibrium and prevent the formation of the dimer (di-isothiazolyl hydrazine).

-

Synthesis & Reactivity Workflow (DOT Visualization)

Figure 1: Synthetic pathway from the commercial acid precursor to the target hydrazide and subsequent derivatization.

Experimental Protocols

Note: These protocols are adapted from standard heterocyclic chemistry procedures for isothiazole carboxylates (Vicini et al., 2006).

Protocol A: Esterification of the Precursor

Objective: Convert the carboxylic acid to a reactive ester intermediate.

-

Dissolution: Dissolve 10.0 mmol of 4-amino-1,2-thiazole-3-carboxylic acid in 25 mL of absolute methanol.

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid (

) dropwise at -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated

solution ( -

Extract with ethyl acetate (

mL). -

Dry over anhydrous

and evaporate to yield the methyl ester.

-

Protocol B: Hydrazinolysis (Formation of the Target)

Objective: Generate 4-amino-1,2-thiazole-3-carbohydrazide.

-

Reaction Setup: Suspend the methyl ester (5.0 mmol) in 15 mL of ethanol.

-

Reagent Addition: Add Hydrazine Hydrate (80%) (15.0 mmol, 3 equivalents).

-

Why 3 equivalents? A stoichiometric excess is strictly required to prevent the nucleophilic attack of the product hydrazide on the remaining ester, which would form a symmetric dimer.

-

-

Thermal Activation: Reflux the mixture for 3 hours. A precipitate usually forms as the reaction progresses.

-

Isolation:

-

Cool the reaction mixture to

(ice bath). -

Filter the solid precipitate.[10]

-

Wash with cold ethanol (

mL) to remove excess hydrazine. -

Recrystallization: Recrystallize from ethanol/water if necessary to obtain pure white/pale yellow crystals.

-

Applications in Drug Discovery

The 4-amino-1,2-thiazole-3-carbohydrazide scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding interactions.

Fragment-Based Drug Discovery (FBDD)

The molecule possesses a low molecular weight (<160 Da) and high polarity, making it an ideal fragment for screening against kinase targets. The C4-amino group can act as a hinge binder in kinase pockets, while the hydrazide moiety extends into the solvent-accessible region or interacts with the "gatekeeper" residues.

Precursor for Fused Heterocycles

The hydrazide group is a versatile handle for cyclization. Reacting this molecule with:

-

Carbon disulfide (

): Yields 1,3,4-oxadiazole-2-thiones fused or linked to the isothiazole. -

1,3-Diketones: Yields pyrazolyl-isothiazoles.

Schiff Base Formation (Antimicrobial/Antiviral)

Condensation with aromatic aldehydes yields hydrazones (

Pharmacophore Mapping (DOT Visualization)

Figure 2: Pharmacophore map illustrating the dual-binding potential of the amino and carbohydrazide motifs.

References

-

Vicini, P., et al. (2006).[11] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry.

-

PubChem. (2025). "4-amino-1,2-thiazole-3-carboxylic acid (Compound Summary)." National Library of Medicine.

-

Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie.

-

Alam, M. A., et al. (2019).[12] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Amino-1,2-thiazole-3-carbonitrile | C4H3N3S | CID 82418856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. qhpharmaceutical.com [qhpharmaceutical.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-amino-1,3-thiazole-4-carbohydrazide (C4H6N4OS) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-amino-1,2-thiazole-3-carboxylic acid dihydrochloride (C4H4N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 11. ddg-pharmfac.net [ddg-pharmfac.net]

- 12. medwinpublisher.org [medwinpublisher.org]

Methodological & Application

synthesis of Schiff bases from 4-amino-1,2-thiazole-3-carbohydrazide

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases (hydrazones) derived from 4-amino-1,2-thiazole-3-carbohydrazide . This protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-yield synthesis, purification, and characterization of these bioactive scaffolds.

Part 1: Introduction & Chemical Basis

4-amino-1,2-thiazole-3-carbohydrazide is a privileged scaffold in drug design. It combines an isothiazole core—known for its antiviral and anti-inflammatory properties—with a carbohydrazide side chain. The carbohydrazide moiety serves as a versatile "linker," allowing for the attachment of various aromatic aldehydes via Schiff base formation (condensation) to generate N-arylidene-4-amino-1,2-thiazole-3-carbohydrazides .

Reaction Mechanism

The formation of the Schiff base (hydrazone) proceeds via a nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. -

Proton Transfer: A tetrahedral intermediate (hemiaminal) is formed.

-

Dehydration: Under acid catalysis (typically acetic acid), water is eliminated to form the thermodynamically stable imine (

) bond.

Selectivity Note: The precursor molecule contains two amino groups: the hydrazide

Part 2: Experimental Protocol

Materials & Reagents

-

Precursor: 4-amino-1,2-thiazole-3-carbohydrazide (Purity >97%).

-

Electrophile: Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (GAA).[1]

-

Workup: Diethyl ether, DMF (for recrystallization if necessary).

Standard Operating Procedure (SOP)

1. Reaction Setup:

-

In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 4-amino-1,2-thiazole-3-carbohydrazide in 15–20 mL of absolute ethanol.

-

Note: If solubility is poor at room temperature, gently warm the solvent.

-

Add 1.0 mmol (1 equivalent) of the appropriate aromatic aldehyde.

-

Add 3–5 drops of Glacial Acetic Acid (catalytic).

2. Synthesis (Reflux):

-

Equip the RBF with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (

for EtOH) with continuous stirring. -

Reaction Time: Typically 3 to 6 hours . Monitor progress via Thin Layer Chromatography (TLC).

-

TLC Mobile Phase: Chloroform:Methanol (9:1 or 8:2).

-

Endpoint: Disappearance of the hydrazide starting material spot.

-

3. Workup & Isolation:

-

Allow the reaction mixture to cool slowly to room temperature.

-

Observation: A colored precipitate (white, yellow, or orange depending on the aldehyde) usually forms upon cooling.

-

If no precipitate forms, concentrate the solvent to 1/3 volume using a rotary evaporator and cool in an ice bath.

-

Filter the solid under vacuum using a Buchner funnel.

-

Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid.

4. Purification:

-

Recrystallize the crude product from hot Ethanol .

-

For highly insoluble derivatives: Use a mixture of DMF/Ethanol (1:1) or Dioxane .

-

Dry the purified crystals in a vacuum oven at

for 4 hours.

Part 3: Visualization & Workflows

Figure 1: Reaction Scheme

The following diagram illustrates the selective condensation of the hydrazide group with an aromatic aldehyde.

Caption: Acid-catalyzed condensation of isothiazole carbohydrazide with aldehyde.

Figure 2: Experimental Workflow

A step-by-step logic flow for the synthesis and troubleshooting.

Caption: Operational workflow for synthesis, isolation, and purification.

Part 4: Characterization & Data Interpretation

To validate the structure, compare your spectral data against these expected values.

Table 1: Expected Spectral Data

| Technique | Functional Group | Expected Signal | Interpretation |

| FT-IR | -NH- (Amide) | Stretching vibration (broad/sharp). | |

| FT-IR | C=O (Amide I) | Strong carbonyl stretch.[1] | |

| FT-IR | C=N (Imine) | Diagnostic: Confirms Schiff base formation. | |

| FT-IR | -NH2 (Hydrazide) | Absent | The doublet of the precursor hydrazide should disappear. |

| 1H-NMR | -N=CH- | Azomethine proton (singlet). | |

| 1H-NMR | -CONH- | Amide proton (often broad, exchangeable with D2O). | |

| 1H-NMR | Isothiazole C5-H | Aromatic proton on the isothiazole ring. |

Troubleshooting Guide

-

Low Yield: Ensure the aldehyde is fresh (free of carboxylic acid oxidation products). Increase reflux time or add anhydrous

to the reaction to sequester water (equilibrium shift). -

Oiling Out: If the product forms an oil instead of a solid, decant the solvent and triturate the oil with cold diethyl ether or hexane to induce crystallization.

-

Bis-Schiff Base: If you observe a mixture of products, ensure strictly 1:1 stoichiometry . The 4-amino group on the ring is less reactive but can condense if excess aldehyde and high heat are applied.

References

-

National Institutes of Health (NIH). (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. Molecules. Retrieved from [Link]

-

Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation. Retrieved from [Link]

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Isothiazole Carbohydrazides

Executive Summary

This application note details a high-efficiency protocol for the synthesis of isothiazole-4-carbohydrazides , a critical scaffold in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer properties. Traditional thermal synthesis of carbohydrazides (hydrazinolysis of esters) often requires prolonged reflux times (4–12 hours) and suffers from side reactions.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times to 10–20 minutes while significantly improving yield and purity. This guide provides a self-validating workflow, mechanistic rationale, and precise experimental parameters for researchers in drug discovery.

Scientific Background & Retrosynthesis

The Pharmacophore

Isothiazole carbohydrazides serve as versatile intermediates. The hydrazide moiety (

Why Microwave Irradiation?

The conversion of an isothiazole ester to a hydrazide involves Nucleophilic Acyl Substitution. The isothiazole ring is electron-withdrawing, which deactivates the ester carbonyl slightly compared to simple aliphatic esters.

-

Thermal Effect: Direct dielectric heating of polar solvents (Ethanol) and reagents (Hydrazine Hydrate) creates localized superheating, accelerating the nucleophilic attack.

-

Non-Thermal Effect: Dipolar polarization of the transition state stabilizes the polar intermediate, lowering the activation energy (

).

Retrosynthetic Pathway

The synthesis targets the transformation of Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate into its corresponding Carbohydrazide .

Figure 1: Retrosynthetic analysis of the isothiazole carbohydrazide scaffold.

Equipment & Materials

Instrumentation

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover).

-

Requirement: IR temperature sensor and internal pressure control.

-

-

Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK snap-caps/crimp caps (rated >20 bar).

-

Stirring: Magnetic stir bar (Teflon coated).

Reagents

| Reagent | Purity | Role | Hazard Note |

| Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate | >98% | Substrate | Irritant |

| Hydrazine Hydrate | 80% or 99% | Nucleophile | Toxic/Carcinogen |

| Ethanol (Absolute) | 99.9% | Solvent | Flammable |

| Ice/Water | N/A | Quenching | N/A |

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Contextual)

Note: If the isothiazole ester is not commercially available, it is synthesized via the reaction of ethyl 3-aminocrotonate with phenyl isothiocyanate followed by oxidative cyclization (e.g., using Iodine or Chloranil).

Step 2: Microwave-Assisted Hydrazinolysis (Core Protocol)

This step converts the ester to the hydrazide.

1. Preparation:

-

In a 30 mL microwave vial, dissolve 1.0 mmol of Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate in 10 mL of Ethanol .

-

Add 5.0 mmol (excess) of Hydrazine Hydrate (80% aqueous solution).

-

Expert Insight: A 1:5 molar ratio ensures the reaction is driven to completion and prevents the formation of dimerized by-products (N,N'-diacylhydrazines).

-

-

Add a magnetic stir bar and seal the vial.

2. Microwave Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Temperature | 100°C | Optimal kinetic energy for acyl substitution without degrading the ring. |

| Time | 10:00 min | Sufficient for >95% conversion (vs. 6h thermal reflux). |

| Power | Dynamic (Max 150W) | System adjusts power to maintain 100°C. |

| Stirring | High (600 rpm) | Ensures uniform heat distribution (eliminates hot spots). |

| Pressure Limit | 15 bar | Safety cutoff (Ethanol vapor pressure at 100°C is ~2.2 bar). |

3. Execution:

-

Place the vial in the reactor cavity.

-

Start the method:

-

Ramp: 2 minutes to reach 100°C.

-

Hold: 10 minutes at 100°C.

-

Cooling: Rapid cooling (compressed air) to <40°C.

-

4. Work-up & Purification:

-

Precipitation: Pour the reaction mixture directly onto 50 g of crushed ice . The sudden temperature drop and dilution promote crystallization of the hydrazide.

-

Filtration: Collect the solid precipitate via vacuum filtration.

-

Washing: Wash the cake with 20 mL of cold water (removes excess hydrazine) and 10 mL of cold ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 2 hours.

-

Recrystallization (Optional): If purity <98% (by TLC), recrystallize from hot ethanol.

Process Validation & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and validation steps in the protocol.

Figure 2: Step-by-step workflow for the microwave-assisted synthesis and validation.

Comparative Data: MW vs. Conventional

The following data highlights the efficiency gains of this protocol compared to traditional thermal reflux.

| Method | Temperature | Time | Yield (%) | Energy Consumption |

| Conventional Reflux | 78°C (Oil Bath) | 6–8 Hours | 65–70% | High (Prolonged heating) |

| Microwave (This Protocol) | 100°C | 10 Minutes | 92–95% | Low (Targeted heating) |

Characterization (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers:

-

IR Spectroscopy:

-

Appearance of NH/NH₂ stretching bands at 3100–3300 cm⁻¹.

-

Shift of the Carbonyl (C=O) band: Ester (~1720 cm⁻¹)

Amide/Hydrazide (~1650–1680 cm⁻¹).

-

-

¹H NMR (DMSO-d₆):

-

Disappearance of the ethyl group quartet (~4.2 ppm) and triplet (~1.3 ppm).

-

Appearance of a broad singlet for -CONH- (~9.0–10.0 ppm) and -NH₂ (~4.0–5.0 ppm).

-

Safety & Troubleshooting

Safety Hazards

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. Avoid contact with metals that catalyze decomposition.

-

Microwave Vessels: Never exceed the rated pressure of the vessel. Ensure the vessel is not scratched or damaged before use.

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate on Ice.

-

Cause: Too much solvent or incomplete reaction.

-

Fix: Evaporate 50% of the ethanol under reduced pressure before pouring onto ice.

-

-

Issue: Product is Oily/Sticky.

-

Cause: Impurities or residual hydrazine.

-

Fix: Triturate the oil with cold diethyl ether to induce solidification. Recrystallize from Ethanol/Water (9:1).

-

References

-

Santosa, H., et al. (2019).[1] "Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides." ResearchGate / Molbank.

-

Shantier, S. W., et al. (2022).[2] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly developed apparatus." Journal of Applied Pharmaceutical Research.

-

Burak, K., & Machoń, Z. (1992). "Synthesis of isothiazole derivatives with potential biological activity." Pharmazie / PubMed.

-

Massaro, A., et al. (2007).[3] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis.

-

Gomha, S. M., et al. (2017).[4] "Microwave-assisted synthesis of some novel azoles and azolopyrimidines as antimicrobial agents." Molecules.

Sources

metal complexation methods using isothiazole carbohydrazide ligands

Abstract

This guide details the synthesis, complexation, and validation of transition metal complexes derived from isothiazole-carbohydrazide ligands.[1] Isothiazole scaffolds (1,2-thiazoles) possess unique electronic profiles compared to their 1,3-thiazole isomers, offering distinct coordination geometries and pharmacological potencies (antimicrobial, anticancer). This protocol focuses on the Isothiazole-Schiff Base (Hydrazone) route, the industry standard for generating stable, multidentate chelators for drug discovery.

Ligand Design & Retrosynthesis

The complexation efficacy of an isothiazole carbohydrazide relies on the availability of donor atoms. While the isothiazole ring nitrogen (

The Pharmacophore Assembly:

-

Isothiazole Core: Provides lipophilicity and specific biological recognition.

-

Carbohydrazide Linker: Acts as the chelation engine.

-

Aldehyde Tail (Schiff Base): Introduces an additional donor site (Azomethine

) and tunable aromaticity.

Workflow Diagram: Ligand Synthesis

The following diagram illustrates the conversion of an isothiazole ester precursor into the active Schiff base ligand.

Figure 1: Step-wise synthesis of the chelating ligand.[1][2] The formation of the Schiff base (imine) is critical for stabilizing transition metals.

Experimental Protocols

Phase I: Synthesis of Isothiazole Carbohydrazide (Precursor)

Rationale: Direct reaction of esters with hydrazine is the cleanest route to the hydrazide.

-

Dissolution: Dissolve 10 mmol of ethyl isothiazole-carboxylate (e.g., ethyl 3-methylisothiazole-5-carboxylate) in 30 mL absolute ethanol.

-

Addition: Add hydrazine hydrate (99%) in slight excess (15 mmol) dropwise with constant stirring.

-

Reflux: Heat at reflux (

C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). -

Isolation: Cool to room temperature. The carbohydrazide usually precipitates as white/off-white crystals. Filter, wash with cold ethanol, and dry.[3]

Phase II: Ligand Generation (Schiff Base Condensation)

Rationale: Converting the hydrazide to a hydrazone (Schiff base) creates a tridentate (

-

Stoichiometry: Mix Isothiazole Carbohydrazide (10 mmol) and an aromatic aldehyde (10 mmol) (e.g., 2-nitrobenzaldehyde or salicylaldehyde) in 40 mL ethanol.

-

Catalysis: Add 2–3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the hydrazide attack.

-

Reflux: Reflux for 3–5 hours.

-

Purification: Cool to precipitate the Schiff base ligand (

). Recrystallize from hot ethanol.

Phase III: Metal Complexation (The Core Protocol)

This phase describes the coordination of Metal(II) salts (Cu, Co, Ni, Zn) with the ligand.

Critical Decision Point: pH Control

-

Method A (Neutral): Yields adducts where the ligand remains in the keto form (neutral coordination).

-

Method B (Basic - Recommended): Uses a base to deprotonate the amide enol, forming neutral complexes with anionic ligands. This is preferred for drug development as it improves membrane permeability (charge neutrality).

Protocol (Method B: Deprotonated Complexation):

-

Ligand Solution: Dissolve 2 mmol of Ligand (

) in 25 mL hot ethanol/methanol mixture (1:1). -

Metal Solution: Dissolve 1 mmol of Metal(II) salt (Acetate or Chloride) in 15 mL distilled water/ethanol.

-

Note on Stoichiometry: A 1:2 (M:L) ratio is standard for octahedral complexes of Co(II), Ni(II), and Zn(II). Cu(II) may form 1:1 square planar complexes depending on the ligand bulk.

-

-

Mixing: Add the metal solution dropwise to the hot ligand solution.

-

pH Adjustment: Add aqueous Sodium Acetate or dilute Ammonia to adjust pH to 7.0–8.0.

-

Mechanism: Base facilitates the Enolization of the amide carbonyl (

) and subsequent deprotonation, locking the metal in a stable 5- or 6-membered ring.

-

-

Reflux: Reflux for 6–10 hours. The color usually changes (e.g., Pink

Brown for Co, Green -

Isolation: Filter the precipitate while hot (to remove unreacted ligand). Wash with hot water (removes excess metal salts) and diethyl ether.

-

Drying: Dry in a vacuum desiccator over

.

Coordination Logic & Visualization

Understanding the binding mode is essential for interpreting spectral data. The ligand typically acts as a tridentate donor (ONO or NNO).

Figure 2: The tridentate coordination mode. The metal binds to the deprotonated enolic oxygen, the azomethine nitrogen, and a third donor (X) from the aldehyde moiety (e.g., Phenolic Oxygen).

Validation & Characterization

A self-validating system requires cross-referencing spectral data. Use the table below to confirm complexation.

Table 1: Diagnostic Spectral Shifts

| Technique | Functional Group | Ligand Signal (Free) | Complex Signal (Bound) | Mechanistic Insight |

| FT-IR | Strong, 1650–1670 | Disappears or shifts significantly | Indicates enolization and bonding via Oxygen. | |

| FT-IR | 1600–1620 | Shift | Indicates coordination via Nitrogen lone pair. | |

| FT-IR | M-N / M-O | Absent | New bands 400–550 | Direct confirmation of Metal-Ligand bond. |

| 1H NMR | Singlet, 10–12 ppm | Disappears ( | Confirms deprotonation of the amide enol. | |

| UV-Vis | d-d Transitions | Absent | Visible (500–800 nm) | Geometry indicator (e.g., Octahedral vs. Tetrahedral). |

| Molar Cond. | Electrolyte Nature | N/A | < 20 | Low values indicate a neutral, non-electrolytic complex. |

Biological Application Note: DNA Binding

Isothiazole complexes are frequently screened for anticancer activity via DNA intercalation.

Protocol Summary:

-

Preparation: Prepare

CT-DNA in Tris-HCl buffer (pH 7.2). -

Titration: Add increasing concentrations of the Metal Complex (0–50

) to a fixed DNA concentration. -

Observation: Monitor UV-Vis absorption at the complex's

.[4]-

Hypochromism (Decrease in Absorbance): Indicates strong intercalation (stacking between base pairs).

-

Bathochromic Shift (Red Shift): Confirms stabilization of the DNA duplex by the complex.

-

References

-

Isothiazole Chemistry & Biological Activity

- Kletskov, A., et al. (2019). "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis.

-

Schiff Base Complexation Protocols

- Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences.

-

Spectroscopic Characterization of Hydrazone Complexes

-

Alaghaz, A. N., et al. (2013).[2] "Synthesis, spectroscopic identification, thermal, potentiometric and biological studies of some transition metal complexes with a new Schiff base ligand." Journal of Molecular Structure.

-

-

Isothiazole/Thiazole Metal Interactions

- Saeed, A., et al. (2010). "Synthesis, characterization and antimicrobial activity of some new 1-(isothiazol-3-yl)

Sources

- 1. ijper.org [ijper.org]

- 2. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cyclization of Isothiazole Hydrazides to 1,3,4-Oxadiazoles

Executive Summary & Strategic Importance